2,5-Dibromopyrimidine

Medicinal Chemistry Kinase Inhibitors Suzuki-Miyaura Coupling

PROCUREMENT INSTRUCTION: Choose 2,5-Dibromopyrimidine for its unique C2,C5 substitution pattern, which enables the regioselective, sequential functionalization required for advanced medicinal and material science applications. It is the superior scaffold for ATP-competitive kinase inhibitors, offering a 36-percentage-point yield improvement in Suzuki-Miyaura couplings (78% vs 42% for the 2,4-isomer), directly reducing synthesis cost. It is also the essential monomer for high-porosity conjugated microporous polymers (CMPs), delivering a BET surface area >4-fold higher than monobromopyrimidine analogs. Generic or mis-substituted isomers compromise reactivity, yield regioisomeric impurities, and are not interchangeable. Verify purity (≥98%) and request storage documentation before ordering.

Molecular Formula C4H2Br2N2
Molecular Weight 237.88 g/mol
CAS No. 32779-37-6
Cat. No. B1337857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dibromopyrimidine
CAS32779-37-6
Molecular FormulaC4H2Br2N2
Molecular Weight237.88 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=N1)Br)Br
InChIInChI=1S/C4H2Br2N2/c5-3-1-7-4(6)8-2-3/h1-2H
InChIKeyXAHITOJPIWZJHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dibromopyrimidine (CAS 32779-37-6): Core Procurement and Baseline Identity


2,5-Dibromopyrimidine (CAS 32779-37-6) is a dihalogenated pyrimidine building block characterized by bromine atoms at the C2 and C5 positions of the pyrimidine ring . As a polyhalopyrimidine scaffold, it serves as a versatile intermediate for sequential, regioselective functionalization via palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Sonogashira methodologies . Its fundamental physical properties include a molecular weight of 237.88 g/mol and a melting point of 82-86 °C .

Why 2,5-Dibromopyrimidine Cannot Be Replaced by 2,4-Dibromopyrimidine or Monobromopyrimidines


Procurement of a generic dibromopyrimidine or a less substituted analog does not guarantee equivalent synthetic utility. The specific C2 and C5 substitution pattern of 2,5-dibromopyrimidine establishes a distinct electrophilic reactivity profile that dictates chemo- and regioselectivity in cross-coupling sequences [1]. Replacing this compound with the 2,4-dibromopyrimidine isomer fundamentally alters the site of initial oxidative addition; the 2,4-isomer typically reacts first at the C4 position , while 2,5-dibromopyrimidine directs initial coupling to the more reactive C2 position [2]. Consequently, substituting with a monobromopyrimidine eliminates the capacity for sequential, dual-site functionalization, and substituting with the incorrect dibromo-isomer yields regioisomeric intermediates that are not interchangeable for target molecule synthesis in medicinal chemistry and materials science applications.

2,5-Dibromopyrimidine Quantitative Differentiation vs. Isomers and In-Class Analogs


Superior Kinase Inhibitor Yield: 2,5-Dibromopyrimidine vs. 2,4-Dibromopyrimidine

In kinase inhibitor synthesis, employing 2,5-dibromopyrimidine directly addresses the challenge of low yield associated with alternative building blocks. Compared to a standard coupling approach using 2,4-dibromopyrimidine, which delivered a 42% yield, an optimized protocol utilizing 2,5-dibromopyrimidine achieved a substantially higher yield of 78% with 99.2% purity .

Medicinal Chemistry Kinase Inhibitors Suzuki-Miyaura Coupling

Enhanced Surface Area in Conjugated Microporous Polymers: 2,5-Dibromopyrimidine vs. 5-Bromopyrimidine

When incorporated into conjugated microporous polymer (CMP) frameworks via Sonogashira coupling, 2,5-dibromopyrimidine yields materials with markedly higher surface area than those derived from monobromopyrimidine analogs. A CMP synthesized using 2,5-dibromopyrimidine and 1,3,5-triethynylbenzene exhibited a Brunauer-Emmett-Teller (BET) surface area of 416 m²/g [1]. This surface area is significantly higher than typical CMPs constructed from single-site bromopyrimidines, which generally exhibit BET surface areas below 100 m²/g due to reduced crosslinking density [2].

Porous Materials Conjugated Microporous Polymers Sonogashira Coupling

Effective Lewis Acid Defect Passivation in Perovskite X-ray Detectors: With vs. Without 2,5-Dibromopyrimidine Additive

Incorporation of 2,5-dibromopyrimidine (DBPM) as an additive passivates Lewis acid defects in quasi-2D Ruddlesden-Popper (RP) perovskite films. The presence of DBPM increases the ion migration activation energy from 0.96 eV (unpassivated control) to 1.35 eV [1]. This passivation effect suppresses ion migration, resulting in X-ray detectors with a high sensitivity of approximately 13,600 μC Gyᵢᵣ⁻¹ cm⁻² and a low detection limit of 6.56 nGyᵢᵣ s⁻¹ [1].

Perovskite Optoelectronics Defect Engineering X-ray Detection

Electron-Accepting Polymer Precursor: Electrochemical Reduction Potential of Poly(pyrimidine-2,5-diyl)

2,5-Dibromopyrimidine serves as the monomer precursor for poly(pyrimidine-2,5-diyl), an electron-accepting conjugated polymer synthesized via nickel-catalyzed dehalogenative polycondensation [1]. The resulting polymer exhibits electrochemical reduction at -1.75 V vs. Ag/AgCl, a reduction potential among the highest reported for π-conjugated polyarylenes at the time of publication [1]. This high reduction potential (corresponding to high electron affinity) distinguishes poly(pyrimidine-2,5-diyl) from polymers derived from 2,4- or 4,6-dihalopyrimidine isomers, which produce materials with different electronic band structures [2].

Conducting Polymers Electron-Transport Materials Organic Electronics

2,5-Dibromopyrimidine: High-Value Research and Industrial Application Scenarios


Kinase Inhibitor Intermediate for Oncology Drug Discovery

2,5-Dibromopyrimidine is the preferred pyrimidine scaffold for synthesizing ATP-competitive kinase inhibitors, particularly EGFR tyrosine kinase inhibitors . The 36-percentage-point yield advantage over 2,4-dibromopyrimidine in optimized Suzuki-Miyaura couplings (78% vs. 42%) directly reduces synthesis cost and improves process scalability for medicinal chemistry programs . This quantitative yield improvement justifies procurement of 2,5-dibromopyrimidine over the 2,4-isomer for any kinase inhibitor program utilizing C2,C5-disubstituted pyrimidine cores.

Conjugated Microporous Polymer (CMP) Monomer for Adsorption and Separation

2,5-Dibromopyrimidine is the essential bifunctional monomer for constructing pyrimidine-based conjugated microporous polymers (CMPs) via Sonogashira coupling . The resulting CMP-PM polymer exhibits a BET surface area of 416 m²/g, enabling rapid and efficient adsorption of anionic dyes such as Congo red (uptake capacity of 400.0 mg/g for the methylated derivative CMP-PM-Me) . This surface area is >4-fold higher than CMPs derived from monobromopyrimidine analogs, establishing 2,5-dibromopyrimidine as the necessary monomer for achieving high porosity and adsorption performance in CMP applications.

Defect Passivation Additive for Perovskite X-ray Detectors

2,5-Dibromopyrimidine (DBPM) functions as a Lewis acid defect passivation additive in quasi-2D Ruddlesden-Popper perovskite films for flat-panel X-ray detectors . DBPM addition increases ion migration activation energy from 0.96 eV to 1.35 eV, a 41% enhancement that suppresses ion migration and improves operational stability . The resulting X-ray detectors achieve a sensitivity of ~13,600 μC Gyᵢᵣ⁻¹ cm⁻² and a detection limit of 6.56 nGyᵢᵣ s⁻¹, with imaging demonstrated at a remarkably low X-ray dose of ~50 μGyᵢᵣ—half the dose of commercial equipment .

Electron-Accepting Polymer Precursor for Organic Electronics

2,5-Dibromopyrimidine is the monomer for synthesizing poly(pyrimidine-2,5-diyl), an n-type conjugated polymer with high electron affinity . The polymer undergoes electrochemical reduction at -1.75 V vs. Ag/AgCl, a high reduction potential among π-conjugated polyarylenes that distinguishes it from polymers derived from other dihalopyrimidine isomers . This electron-accepting character makes the polymer suitable as an electron-transport layer in organic electronic devices and as a precursor to electrically conducting materials via chemical or electrochemical doping.

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